

## validating the efficacy of DMX-129 in disease models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DMX-129   |           |
| Cat. No.:            | B12405867 | Get Quote |

## References

- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AGMB-129 Agomab Therapeutics [agomab.com]
- 3. First Made-in-Singapore Antibody-Drug Conjugate Approved to Enter Clinical Trials [astar.edu.sg]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [validating the efficacy of DMX-129 in disease models].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405867#validating-the-efficacy-of-dmx-129-in-disease-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com